![molecular formula C50H76F3N11O21 B15144359 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule This compound is characterized by its intricate structure, which includes multiple amino acid residues and a trifluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of peptide coupling reactions. Each step requires precise control of reaction conditions to ensure the correct stereochemistry and sequence of amino acid residues. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino acid residues allows for oxidation reactions, which can modify the functional groups.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions within the molecule, particularly at the amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the conversion of carbonyl groups to alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound’s structure makes it useful for studying protein interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and biotechnological applications.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific structure and functional groups of the compound. For example, the trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- **(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid
- **(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of the trifluoroacetic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C50H76F3N11O21 |
|---|---|
分子量 |
1224.2 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H75N11O19.C2HF3O2/c1-10-23(7)38(51-25(9)60)46(75)53-28(13-15-33(63)64)41(70)57-37(22(5)6)45(74)54-30(18-35(67)68)43(72)59-39(24(8)11-2)47(76)55-29(17-34(65)66)42(71)58-36(21(3)4)44(73)52-27(12-14-32(61)62)40(69)56-31(48(77)78)16-26-19-49-20-50-26;3-2(4,5)1(6)7/h19-24,27-31,36-39H,10-18H2,1-9H3,(H,49,50)(H,51,60)(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,69)(H,57,70)(H,58,71)(H,59,72)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,77,78);(H,6,7)/t23-,24-,27-,28-,29-,30-,31-,36-,37-,38-,39-;/m0./s1 |
InChIキー |
IDPIGXBJNIXANY-IEGOVXSRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



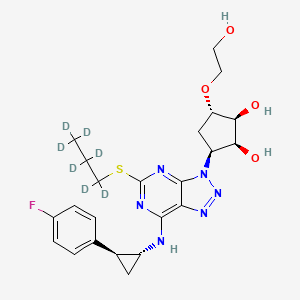
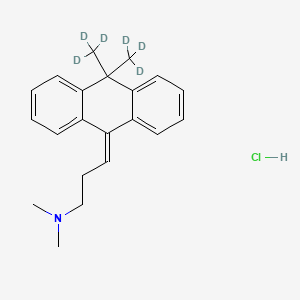
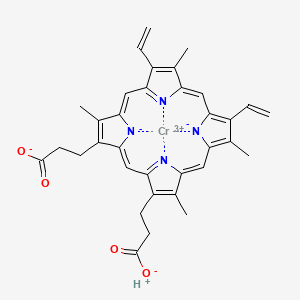
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
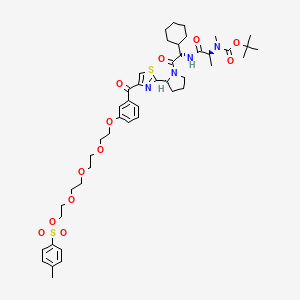

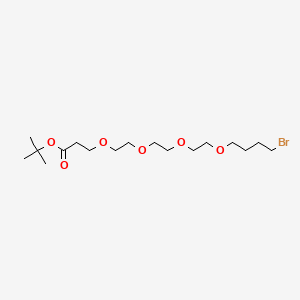
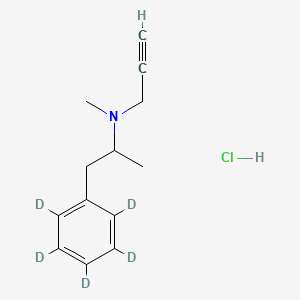
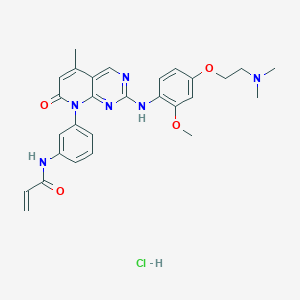
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
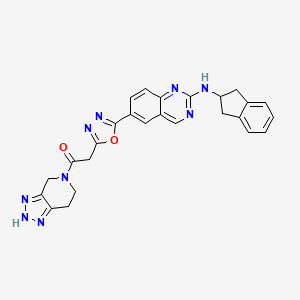

![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
